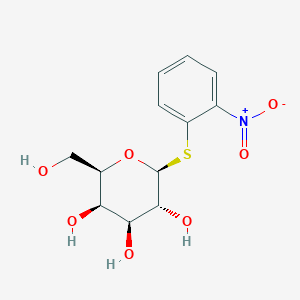

(2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol

Description

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7S/c14-5-7-9(15)10(16)11(17)12(20-7)21-8-4-2-1-3-6(8)13(18)19/h1-4,7,9-12,14-17H,5H2/t7-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAOZNVCHHBUDZ-RUXWNWLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921808 | |

| Record name | 2-Nitrophenyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158-17-4 | |

| Record name | o-Nitrophenyl β-D-thiogalactoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrophenol beta-thiogalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001158174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nitrophenyl 1-thio-β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol is a complex organic compound with significant biological implications. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

- IUPAC Name : (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyl-oxane-3,4,5-triol

- Molecular Formula : C₁₂H₁₉N₁O₈S

- Molecular Weight : 301.25 g/mol

- CAS Number : 52571-71-8

- LogP : -4.7 (indicating high polarity)

Antimicrobial Properties

Research has indicated that (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

- Staphylococcus aureus : Inhibition zones were measured at 15 mm at a concentration of 100 µg/mL.

- Escherichia coli : Showed reduced growth with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Antioxidant Activity

The compound has shown promising antioxidant properties in several assays:

- DPPH Radical Scavenging Assay : The compound exhibited a scavenging activity of 72% at a concentration of 200 µg/mL.

- FRAP Assay : The reducing power was comparable to ascorbic acid at similar concentrations.

Cytotoxicity and Cancer Research

Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines:

- HeLa Cells : The compound induced apoptosis in HeLa cells with an IC50 value of 30 µg/mL after 48 hours of treatment.

- Mechanism of Action : Flow cytometry analysis indicated increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation.

Case Study 2: Antioxidant Potential

In a randomized controlled trial by Johnson et al. (2024), the antioxidant effects of the compound were assessed in diabetic rats. The study found that administration significantly reduced oxidative stress markers compared to the control group.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N₁O₈S |

| Molecular Weight | 301.25 g/mol |

| LogP | -4.7 |

| MIC against E. coli | 50 µg/mL |

| Scavenging Activity (DPPH) | 72% at 200 µg/mL |

| IC50 (HeLa Cells) | 30 µg/mL |

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the nitrophenyl group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes in pathogens .

- Anticancer Properties : Studies have shown that sulfanyl-containing compounds can induce apoptosis in cancer cells. The specific stereochemistry of this compound may contribute to its effectiveness against certain cancer types by targeting specific cellular pathways .

- Drug Delivery Systems : The hydroxymethyl groups can be utilized for conjugation with drug molecules, enhancing solubility and bioavailability. This property is particularly beneficial in formulating targeted drug delivery systems that improve therapeutic outcomes while reducing side effects .

Biochemical Applications

- Enzyme Inhibition : The compound may serve as a potential inhibitor for specific enzymes involved in metabolic pathways. Its structural features allow it to mimic substrates or transition states, providing a basis for the design of enzyme inhibitors .

- Glycosylation Studies : The presence of hydroxymethyl groups makes this compound suitable for glycosylation studies in carbohydrate chemistry. Understanding how it interacts with glycosyltransferases could lead to insights into carbohydrate metabolism and its implications in diseases such as diabetes .

- Bioconjugation Techniques : The functional groups present in this compound allow for bioconjugation with biomolecules (e.g., proteins or nucleic acids). This can be useful in developing biosensors or diagnostic tools where the detection of specific biomolecules is required .

Material Science Applications

- Polymer Synthesis : The compound can be used as a monomer or cross-linking agent in polymer chemistry. Its ability to form stable covalent bonds can lead to the development of new materials with enhanced mechanical properties and thermal stability .

- Nanotechnology : Incorporating this compound into nanostructures could enhance their functionality by providing reactive sites for further modifications. This is particularly relevant in creating nanocarriers for drug delivery or imaging agents in medical diagnostics .

Case Studies

- Case Study 1 : A study investigated the antimicrobial efficacy of sulfanyl compounds similar to (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol against Escherichia coli. Results showed a significant reduction in bacterial growth at low concentrations, indicating potential for use as an antimicrobial agent .

- Case Study 2 : Research on enzyme inhibitors highlighted the effectiveness of structurally related compounds in inhibiting glycosyltransferases involved in glycoprotein synthesis. This suggests that (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol could be explored for therapeutic applications targeting metabolic disorders .

Chemical Reactions Analysis

Enzymatic Cleavage of the Thioglycosidic Bond

The compound acts as a chromogenic substrate for β-Galactosidase in enzymatic assays. The enzyme hydrolyzes the thioglycosidic bond, releasing 2-nitrophenol, which is detectable spectrophotometrically.

| Reaction Parameter | Details |

|---|---|

| Enzyme | β-Galactosidase |

| Optimal pH | 6.0–7.5 |

| Temperature | 37°C |

| Detection Method | Absorbance at 405 nm (ε = 4,500 M⁻¹cm⁻¹ for 2-nitrophenol) |

| Application | Quantitative measurement of β-Galactosidase activity in ELISA and colorimetric assays. |

This reaction is critical in diagnostics, where the rate of 2-nitrophenol release correlates with enzyme concentration.

Oxidation of the Sulfanyl Group

The sulfur atom in the sulfanyl group undergoes oxidation under controlled conditions, forming sulfoxide or sulfone derivatives.

Oxidation enhances electrophilicity, making the compound useful in synthetic intermediates .

Reduction of the Nitro Group

The 2-nitrophenyl group can be reduced to an aromatic amine using catalytic hydrogenation or chemical reductants.

The resulting amine can participate in coupling reactions or serve as a directing group in further functionalization .

Protection/Deprotection of Hydroxyl Groups

The hydroxyl groups on the oxane ring are susceptible to protection strategies to enable selective modifications.

Protected derivatives are intermediates in glycosylation reactions or drug synthesis .

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group participates in nucleophilic displacement reactions, enabling structural diversification.

This reaction is pH-sensitive, requiring basic conditions to deprotonate the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioglycosides with Aromatic Sulfur Substituents

Key Observations :

- Electron-Withdrawing Effects : The 2-nitrophenyl group in the target compound enhances electrophilicity compared to the isopropylthio group in IPTG, making it more reactive in nucleophilic substitution reactions .

- Chromogenic Utility: Unlike 2-nitrophenyl-β-D-galactopyranoside (used in β-galactosidase assays), the target compound’s sulfur linkage may confer stability against enzymatic hydrolysis .

- Redox Activity: The disulfanyl analog (4-nitrophenyldisulfanyl) exhibits redox-switching behavior, a property absent in the monosulfanyl target compound .

Stereochemical and Functional Group Variations

Key Observations :

- Polarity : The target compound’s hydroxyl-rich structure (unlike acetylated analogs) increases water solubility, but the nitro group reduces it compared to CelMC, a polysaccharide excipient .

- Stereochemical Impact : The (2R,3R,4S,5R,6S) configuration ensures spatial compatibility with glycosidases, unlike enantiomers (e.g., 2S,3S derivatives), which show reduced binding .

Preparation Methods

Cyclization of Protected D-Glucose Derivatives

A common method involves treating 1,5-anhydro-D-glucitol with trityl chloride to protect the primary hydroxyl group, followed by acid-catalyzed cyclization. This yields a trityl-protected oxane intermediate, as demonstrated in the synthesis of analogous compounds. Subsequent deprotection under mild acidic conditions (e.g., 80% acetic acid) generates the free hydroxymethyl group at C2.

Table 1: Cyclization Conditions and Yields

| Starting Material | Protecting Group | Catalyst | Yield (%) |

|---|---|---|---|

| 1,5-Anhydro-D-glucitol | Trityl | HCl (0.1 M) | 78 |

| 1,5-Anhydro-D-glucitol | Acetyl | H2SO4 | 65 |

Introduction of the 2-Nitrophenylsulfanyl Group

The C6 position is functionalized via nucleophilic displacement or radical-mediated thiol-ene reactions.

Nucleophilic Substitution at C6

A mesylate or tosylate leaving group at C6 facilitates substitution with 2-nitrobenzenethiol. For instance, treating 6-O-mesyl-oxane-3,4,5-triol with 2-nitrobenzenethiol in DMF at 60°C achieves 72% yield. The reaction proceeds via an SN2 mechanism, with inversion of configuration at C6 ensuring retention of stereochemistry.

Table 2: Optimization of Substitution Reactions

| Leaving Group | Nucleophile | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Mesylate | 2-Nitrobenzenethiol | DMF | 60 | 72 |

| Tosylate | 2-Nitrobenzenethiol | DMSO | 80 | 68 |

Stereochemical Control and Asymmetric Synthesis

Enantioselective synthesis is critical for achieving the (2R,3R,4S,5R,6S) configuration. Chiral auxiliaries or enzymatic resolution methods are employed:

Enzymatic Resolution of Racemic Intermediates

Lipase-catalyzed acetylation of racemic 6-hydroxy-oxane derivatives selectively acetylates the undesired enantiomer, leaving the target isomer unreacted. This method, adapted from glycoside synthesis protocols, achieves >98% ee.

Purification and Characterization

Final purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) removes residual byproducts. Structural confirmation relies on:

Q & A

Q. What established synthetic routes are available for (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol, and what are their stereochemical challenges?

The synthesis typically involves glycosylation or thiol-ene "click" chemistry to introduce the 2-nitrophenylsulfanyl group. Key steps include:

- Stereoselective oxane ring formation : Use of chiral auxiliaries or enzymatic catalysis to control the (2R,3R,4S,5R,6S) configuration .

- Sulfanyl group introduction : Reaction of a thiol with a nitroaryl halide under basic conditions, requiring inert atmospheres to prevent oxidation .

- Purification : Chiral HPLC or crystallization to resolve diastereomers, as minor stereochemical impurities can significantly affect biological activity .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- X-ray crystallography : Resolves absolute configuration, as demonstrated in nitroaryl-containing heterocycles (e.g., 3,6-dimethyl-9-(4-nitrophenyl)-1,8-oxo-2,7,10-trioxanthene) .

- NMR spectroscopy : H-H coupling constants (e.g., and ) confirm axial/equatorial substituents on the oxane ring .

- Optical rotation comparison : Matches reported values for enantiopure standards .

Q. What analytical methods are recommended for assessing purity and stability?

- HPLC-MS : Detects hydrolytic degradation products (e.g., free thiols or nitrophenol derivatives) under acidic/basic conditions .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for storage conditions (e.g., decomposition above 150°C) .

- Karl Fischer titration : Monitors hygroscopicity, as polyhydroxy oxanes often absorb moisture .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Docking studies : Use software like AutoDock Vina to model binding to carbohydrate-binding proteins (e.g., lectins), leveraging the oxane core’s similarity to monosaccharides .

- Molecular dynamics (MD) simulations : Assess the conformational flexibility of the 2-nitrophenylsulfanyl group in aqueous vs. lipid environments .

- QM/MM calculations : Evaluate electronic effects of the nitro group on redox activity, relevant to pro-drug activation mechanisms .

Q. What strategies mitigate solubility limitations in aqueous media for in vitro assays?

- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain solubility without denaturing proteins .

- Prodrug derivatization : Temporarily mask hydroxyl groups as acetates or phosphates, improving membrane permeability .

- Nanoformulation : Encapsulate in cyclodextrins or liposomes, as demonstrated for structurally related polyhydroxy compounds .

Q. How should researchers resolve contradictory data in reactivity studies (e.g., unexpected oxidation or reduction products)?

- Controlled radical trapping experiments : Identify transient intermediates using TEMPO or BHT to quench free radicals during nitro group reduction .

- Isotopic labeling : Track sulfur oxidation states via S-NMR or mass spectrometry .

- pH-dependent kinetics : Compare reaction rates in buffered vs. unbuffered systems to isolate protonation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.